N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Overview
Description
PF 431396 is a potent and highly selective pyrimidine-based inhibitor of both proline-rich tyrosine kinase 2 and focal adhesion kinase. It is known for its ability to inhibit the tyrosine phosphorylation of these kinases, which involves an initial autophosphorylation or transphosphorylation step .
Preparation Methods
PF 431396 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core structure. The synthetic route typically involves the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Functionalization of the pyrimidine ring:
Final assembly: The final step involves the coupling of the functionalized pyrimidine ring with other molecular fragments to form PF 431396.
Industrial production methods for PF 431396 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PF 431396 undergoes several types of chemical reactions, including:
Oxidation: PF 431396 can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF 431396 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of proline-rich tyrosine kinase 2 and focal adhesion kinase.
Biology: PF 431396 is used to investigate the role of proline-rich tyrosine kinase 2 and focal adhesion kinase in various cellular processes, including cell migration, proliferation, and survival.
Medicine: It has potential therapeutic applications in diseases where proline-rich tyrosine kinase 2 and focal adhesion kinase are implicated, such as cancer and inflammatory diseases.
Mechanism of Action
PF 431396 exerts its effects by inhibiting the tyrosine phosphorylation of proline-rich tyrosine kinase 2 and focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell migration, proliferation, and survival. The molecular targets of PF 431396 include the active sites of proline-rich tyrosine kinase 2 and focal adhesion kinase, where it binds and prevents their phosphorylation .
Comparison with Similar Compounds
PF 431396 is unique in its high selectivity and potency as an inhibitor of both proline-rich tyrosine kinase 2 and focal adhesion kinase. Similar compounds include:
PF 573228: Another inhibitor of focal adhesion kinase, but with different selectivity and potency.
Defactinib: A dual inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2, similar to PF 431396 but with distinct pharmacological properties.
These compounds highlight the uniqueness of PF 431396 in terms of its selectivity and potency for proline-rich tyrosine kinase 2 and focal adhesion kinase.
Properties
IUPAC Name |
N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZIZBONPAWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469204 | |
Record name | N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717906-29-1 | |
Record name | N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 717906-29-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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